N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide
Description
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide is a β-alaninamide derivative characterized by a 3,3-diphenylpropyl substituent at the N~3~ position and a hydroxyl group at the terminal amide.
Properties
CAS No. |
919997-27-6 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(3,3-diphenylpropylamino)-N-hydroxypropanamide |
InChI |
InChI=1S/C18H22N2O2/c21-18(20-22)12-14-19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19,22H,11-14H2,(H,20,21) |
InChI Key |
GUHOHKPLKSNNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCCC(=O)NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide typically involves multiple steps. One common method starts with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with beta-alaninamide under specific conditions to obtain the target compound .
Industrial Production Methods
Industrial production of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide involves its interaction with specific molecular targets. It is known to act as an NMDA glutamate receptor open channel blocker, which affects the signaling pathways in the nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide with structurally related compounds:
Key Comparative Insights
Lipophilicity and Membrane Permeability
- The 3,3-diphenylpropyl group in the target compound and FNDP significantly increases lipophilicity compared to aliphatic analogs like N~3~,N~3~-Diethyl-N-methyl-beta-alaninamide . This property may enhance blood-brain barrier penetration or tissue uptake in imaging applications.
Metabolic Stability
- However, the diphenylpropyl group may slow metabolism by shielding the hydroxyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
